2-Pentadecyn-1-ol
Description
2-Pentadecyn-1-ol (CAS: 2834-00-6) is a 15-carbon aliphatic alcohol characterized by a terminal hydroxyl group and a triple bond at the second carbon position (molecular formula: C₁₅H₂₈O; molecular weight: 224.38 g/mol) . It is a viscous liquid with an estimated density of 0.82 g/cm³, a melting point of 38.9°C, and a boiling point of approximately 335.8°C . The compound exhibits notable bioactivity, including antioxidant, anti-inflammatory, and antimicrobial properties, as demonstrated in extracts of brown seaweeds and medicinal orchids .
Properties
CAS No. |
2834-00-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-2-yn-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-12,15H2,1H3 |
InChI Key |
PFHRFJSUAGQBFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC#CCO |
Canonical SMILES |
CCCCCCCCCCCCC#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Pentadecyn-1-ol with five analogous compounds, focusing on molecular structure, physical properties, and bioactivity.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differences and Insights
Chain Length and Functional Groups: this compound and 3-Decyn-2-ol share acetylenic (triple bond) functionality but differ in chain length (C15 vs. C10). The longer chain in this compound likely enhances lipid solubility, contributing to its bioactivity in membrane interactions . Pentadecanol (C15 saturated alcohol) lacks the triple bond, resulting in lower rigidity and weaker intermolecular forces compared to this compound. This difference may explain the latter’s higher melting point (38.9°C vs. ~24°C for Dodecan-1-ol) .
However, this compound exhibits broader therapeutic effects (antioxidant, anti-inflammatory), possibly due to its longer chain stabilizing free radical scavenging . D-Mannitol (a six-carbon polyol from ), though structurally distinct, shares antioxidant properties with this compound. However, its hydrophilicity limits membrane permeability compared to the lipophilic this compound .
Physical Properties: The triple bond in this compound increases molecular rigidity, raising its boiling point (~335.8°C) compared to shorter-chain alcohols like Dodecan-1-ol (259°C) . Octyldodecanol’s branched structure reduces crystallinity, making it suitable as a lubricant, whereas this compound’s linear structure favors bioactive interactions .
Applications: this compound is prominent in natural product extracts for therapeutic uses, while Octyldodecanol and Dodecan-1-ol are industrial surfactants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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